molecular formula C8H8N2O B1633203 5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole CAS No. 358332-83-9

5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole

Cat. No. B1633203
M. Wt: 148.16 g/mol
InChI Key: LIOQRAJWZDIOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole” consists of a five-membered isoxazole ring attached to a pyrrole ring via a carbon atom . The isoxazole ring contains an oxygen atom and a nitrogen atom, while the pyrrole ring contains two nitrogen atoms .

Scientific Research Applications

Multicomponent Synthesis Applications

  • Novel Scaffold Generation : A study detailed a novel multicomponent synthesis process starting from simple and readily available inputs, leading to the formation of 5-aminooxazole. This process facilitates the synthesis of pyrrolo[3,4-b]pyridin-5-one, indicating a potential application in generating new molecular scaffolds for further chemical exploration (Janvier et al., 2002).

Anticancer Activity

  • Antiproliferative Activities : Another significant area of application is in the exploration of anticancer properties. Oxazole derivatives have been studied for their antiproliferative activities against various cancer cell lines, such as human prostate cancer and human epidermoid carcinoma cancer lines, demonstrating potential as anticancer agents (Liu et al., 2009).

Antimicrobial Activity

  • Antibacterial and Antifungal Agents : The compound's derivatives have also been investigated for their antimicrobial properties, showing good to moderate activity against bacterial strains and excellent antifungal and antibacterial properties. This suggests potential applications in developing new antimicrobial agents (Pandya et al., 2019).

Organic Synthesis

  • Regiospecific C-Acylation : Studies have shown that derivatives of 5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole can undergo regiospecific C-acylation, highlighting its utility in organic synthesis, particularly for introducing acyl groups in a regioselective manner (Katritzky et al., 2003).

properties

IUPAC Name

5-methyl-3-pyrrol-1-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-7-6-8(9-11-7)10-4-2-3-5-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOQRAJWZDIOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole
Reactant of Route 2
5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole
Reactant of Route 4
5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole
Reactant of Route 5
5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole
Reactant of Route 6
5-methyl-3-(1H-pyrrol-1-yl)-1,2-oxazole

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